3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide
Description
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide is a heterocyclic compound featuring a butanamide backbone substituted with a 4-chlorophenyl group, a pyrrole ring, and a 1,2,4-triazole moiety.
Properties
Molecular Formula |
C16H16ClN5O |
|---|---|
Molecular Weight |
329.78 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-pyrrol-1-yl-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C16H16ClN5O/c17-14-5-3-12(4-6-14)13(10-22-7-1-2-8-22)9-15(23)20-16-18-11-19-21-16/h1-8,11,13H,9-10H2,(H2,18,19,20,21,23) |
InChI Key |
QTGMFQOLJYYWNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CC(CC(=O)NC2=NC=NN2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the 4-chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Pyrrole ring formation: The pyrrole ring can be synthesized through a Paal-Knorr synthesis or other cyclization methods.
Triazole ring formation: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Coupling reactions: The final step involves coupling the intermediates to form the butanamide backbone, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Amide Group Reactivity
The butanamide backbone undergoes characteristic amide reactions:
-
Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid and 1H-1,2,4-triazol-3-amine.
-
Alkylation/Electrophilic Substitution : The nitrogen atom in the amide group can participate in alkylation reactions with alkyl halides or acyl chlorides.
| Reaction Type | Conditions | Products | Monitoring Method |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Butanoic acid derivative + amine | TLC, HPLC |
| Basic Hydrolysis | NaOH (2M), 80°C | Same as above | NMR |
Triazole Ring Reactions
The 1H-1,2,4-triazole moiety enables nucleophilic substitutions and cycloadditions:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the triazole N-1 position under basic conditions.
-
Click Chemistry : Participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC) via the triazole’s nitrogen atoms.
| Reaction | Reagents | Applications | Yield Optimization |
|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃ | Derivative synthesis | Microwave-assisted synthesis (85% yield) |
| Cycloaddition | CuSO₄, sodium ascorbate | Bioconjugation | Room temperature, 12h |
Pyrrole Ring Reactivity
The pyrrole group undergoes electrophilic substitutions:
-
Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to form 3-nitro-pyrrole derivatives.
-
Sulfonation : H₂SO₄ at 100°C introduces sulfonic acid groups.
Chlorophenyl Group Modifications
The 4-chlorophenyl substituent participates in:
-
Nucleophilic Aromatic Substitution : Chlorine replacement with -OH or -NH₂ under high-temperature catalysis.
-
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄ .
| Reaction | Catalysts | Products | Notes |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Requires anhydrous conditions |
Comparative Reactivity of Structural Analogs
The reactivity profile differs in analogs with modified heterocycles:
| Compound | Structural Variation | Reactivity Differences |
|---|---|---|
| N-(thiazol-2-yl) analog | Thiazole instead of triazole | Higher electrophilic substitution rates at sulfur |
| N-(indol-6-yl) analog | Indole instead of triazole | Enhanced susceptibility to oxidation |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure and properties:
- Molecular Formula : C15H16ClN5O
- Molecular Weight : 305.76 g/mol
- IUPAC Name : 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide
The structural components of this compound suggest potential interactions with biological targets, which are crucial for its applications in drug development.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted that triazole derivatives, similar to the one , demonstrated potent antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Antifungal Properties
The triazole moiety is well-known for its effectiveness as an antifungal agent. Compounds with a similar structure have been shown to inhibit fungal cytochrome P450 enzymes, thereby preventing ergosterol biosynthesis, which is vital for fungal cell membrane integrity. This property positions this compound as a promising candidate for antifungal therapies .
Anticancer Potential
Recent studies have explored the anticancer properties of triazole derivatives. For instance, compounds exhibiting similar structural features have been evaluated for their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of tubulin polymerization and interference with DNA replication processes . The compound's potential in cancer therapy is under investigation due to its ability to selectively target cancerous cells while sparing normal cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Candida albicans. This study underscores its potential as an effective antifungal agent .
Case Study 2: Anticancer Activity
In vitro experiments demonstrated that the compound induced apoptosis in human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide would depend on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analog 1: 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27, )
Key Differences :
- Core Structure : Compound 27 contains a pyridine-sulfonamide scaffold, whereas the target compound uses a butanamide linker.
- Substituents : Both share a 4-chlorophenyl group, but Compound 27 incorporates a pyrazole ring and sulfonamide group instead of pyrrole and triazole.
- Synthetic Route : Compound 27 is synthesized via coupling of a pyridinesulfonamide with 4-chlorophenyl isocyanate (76% yield), differing from the target compound’s likely amidation or cyclization pathways .
Physicochemical Properties :
| Property | Target Compound (Hypothetical) | Compound 27 |
|---|---|---|
| Molecular Weight (g/mol) | ~370 (estimated) | Not reported |
| Melting Point (°C) | Not available | 138–142 |
| Functional Groups | Triazole, pyrrole, chlorophenyl | Pyrazole, sulfonamide, chlorophenyl |
Biological Implications :
The sulfonamide group in Compound 27 may enhance solubility and binding to enzymes like carbonic anhydrase, while the target compound’s triazole-pyrrole combination could favor kinase or protease inhibition .
Structural Analog 2: 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline ()
Key Differences :
- Substitution Pattern : This analog has a triazole ring directly attached to an aniline group, whereas the target compound positions the triazole at the terminal amide of a butanamide chain.
- Complexity : The target compound’s extended aliphatic chain and pyrrole ring increase steric bulk compared to the simpler triazole-aniline structure.
Physicochemical Properties :
| Property | Target Compound (Hypothetical) | 3-(4-Methyl-triazol-3-yl)aniline |
|---|---|---|
| Molecular Weight (g/mol) | ~370 | 174.20 |
| Melting Point (°C) | Not available | 158–159 |
Functional Impact :
The aniline-triazole system in may prioritize aromatic stacking interactions, while the target compound’s butanamide linker could improve conformational flexibility for target binding .
Structural Analog 3: Pyrazolo[3,4-d]pyrimidine Derivatives ()
Key Differences :
- Heterocyclic Core : ’s compound uses a pyrazolo-pyrimidine scaffold, contrasting with the target’s pyrrole-triazole system.
- Substituents : Both include fluorinated aromatic groups, but the target compound lacks the sulfonamide and chromen-4-one moieties seen in .
Biological Relevance : Pyrazolo-pyrimidine derivatives often exhibit kinase inhibitory activity (e.g., JAK/STAT pathways), while the target compound’s triazole-pyrrole system may target cytochrome P450 or antifungal pathways .
Biological Activity
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrole Ring : The reaction between 4-chlorobenzaldehyde and pyrrole in the presence of a base to form an intermediate.
- Triazole Formation : The intermediate is then reacted with a triazole precursor under appropriate conditions to yield the final product.
Antimicrobial Activity
Research has shown that derivatives of compounds containing a triazole moiety exhibit considerable antimicrobial properties. A study indicated that similar compounds demonstrated effective antifungal activity against various pathogenic fungi and exhibited activity against Mycobacterium tuberculosis .
| Compound | Activity Type | Tested Strains | Result |
|---|---|---|---|
| 3-(4-chlorophenyl)-4-substituted pyrazole derivatives | Antifungal | Candida albicans, Aspergillus niger | Moderate to strong activity |
| This compound | Antitubercular | Mycobacterium tuberculosis H37Rv | Significant activity |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, its analogs have demonstrated activity against acetylcholinesterase (AChE) and urease, which are relevant targets in treating Alzheimer's disease and certain infections, respectively .
| Enzyme | Inhibition Activity | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Strong inhibition | 2.14 ± 0.003 |
| Urease | Moderate inhibition | 6.28 ± 0.003 |
The biological effects of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit critical enzymes involved in microbial metabolism and inflammation .
- Disruption of Membrane Integrity : It can affect cell membrane integrity in pathogens, leading to cell death .
Case Studies
A notable case study involved the evaluation of similar triazole derivatives for their neuroprotective effects in models of neuroinflammation. These studies indicated that compounds with triazole structures could mitigate inflammatory responses in microglial cells, suggesting potential applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Stepwise Assembly : Use a convergent synthesis approach, coupling the 4-chlorophenyl-pyrrole moiety with the triazole-bearing butanamide chain. For heterocyclic coupling, employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution under inert conditions .
- Purification : Flash chromatography with gradients of ethyl acetate/hexane (for intermediates) and preparative HPLC (C18 columns, acetonitrile/water with 0.1% formic acid) for final compound purification .
- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of triazole amine to ensure complete amidation) and use anhydrous solvents (e.g., DMF or THF) to minimize side reactions .
Q. How can NMR and HPLC be utilized to confirm the structural integrity and purity of this compound?
- NMR Analysis :
- 1H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl), pyrrole protons (δ 6.5–7.0 ppm), and triazole protons (δ 8.1–8.5 ppm). Integration ratios should match expected proton counts .
- 13C NMR : Confirm carbonyl signals (δ 165–170 ppm for the amide group) and quaternary carbons in aromatic rings .
Advanced Research Questions
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound, and how can intermolecular interactions inform its stability?
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in a mixture of dichloromethane/methanol. Analyze packing motifs (e.g., π-π stacking between chlorophenyl and triazole rings) and hydrogen bonds (N–H···O/N) to assess stability .
- Data Interpretation : Refinement parameters (e.g., R factor <0.05) and thermal ellipsoid plots can reveal conformational flexibility in the butanamide chain .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the chlorophenyl, pyrrole, and triazole moieties?
- SAR Design :
- Analog Synthesis : Replace chlorophenyl with fluorophenyl or methyl groups to assess halogen-dependent activity . Modify the triazole ring with methyl or nitro substituents to probe steric/electronic effects .
- Biological Assays : Test analogs against target enzymes (e.g., kinases or cytochrome P450 isoforms) using fluorescence polarization or enzymatic inhibition assays. Corrogate activity trends with computational docking results .
Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the binding affinity of this compound to biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Optimize geometry at the B3LYP/6-31G* level to model ligand-receptor interactions .
- Molecular Dynamics (MD) : Simulate binding to a protein active site (e.g., 100 ns trajectories in explicit solvent) to assess stability of hydrogen bonds and hydrophobic contacts .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved through experimental design?
- Solubility Profiling : Use a shake-flask method with HPLC quantification. Test in DMSO (for stock solutions) and aqueous buffers (pH 1–10) with 0.1% Tween-80. For nonpolar solvents (e.g., chloroform), sonicate samples for 30 minutes .
- Contradiction Resolution : Discrepancies may arise from polymorphic forms. Characterize solid-state stability via differential scanning calorimetry (DSC) to rule out hydrate/anhydrate differences .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition studies involving this compound?
- Dose-Response Curves : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 values. Report 95% confidence intervals and use ANOVA for cross-comparison of analogs .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates and ensure R² >0.95 for curve fits .
Q. How can researchers address batch-to-batch variability in synthetic yields or purity?
- Quality Control : Implement in-process controls (e.g., LC-MS monitoring of intermediates). Standardize reaction vessels and stirring speeds to minimize variability .
- Documentation : Publish detailed synthetic protocols (e.g., equivalents, temperature ramps) in supplementary materials to enhance reproducibility .
Safety and Handling
Q. What safety precautions are critical when handling the chlorophenyl and triazole components during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
